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10-Deacetyltaxayunnanine A

Cat. No.: B1181405
CAS No.: 154677-95-9
M. Wt: 805.9 g/mol
InChI Key: OUZGCGZMZBOCBH-MNLIZOKASA-N
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Description

Overview of Taxane (B156437) Diterpenoids in Chemical Biology Research

Taxane diterpenoids are a large and structurally diverse family of natural products, with over 550 identified congeners. researchgate.netnih.gov These compounds are primarily isolated from various species of the yew tree (genus Taxus). researchgate.netnih.gov The foundational structure of most taxoids is a tricyclopentadecane skeleton, referred to as the normal taxane skeleton. acs.org However, variations such as the 11(15→1) abeo-taxane skeleton and other rearranged frameworks contribute to the vast diversity within this class. acs.org

The significance of taxane diterpenoids in chemical biology is underscored by the profound biological activity of some of its members. The most prominent example is paclitaxel (B517696) (Taxol), a potent anticancer agent that functions by stabilizing microtubules, thereby inhibiting cell division. researchgate.netthieme-connect.com This mechanism of action, which involves promoting the polymerization of tubulin and inhibiting the depolymerization of microtubules, has made taxanes a cornerstone of various cancer treatment protocols. researchgate.netthieme-connect.commedchemexpress.com The discovery and clinical success of paclitaxel have spurred extensive research into other taxoids, with the aim of discovering new compounds with improved or novel therapeutic properties. acs.org This has transformed the study of taxane diterpenoids from a specialized area of natural products chemistry into a significant field of research. acs.org

The carbon skeleton of these molecules is fundamental to their three-dimensional structure and, consequently, their physical and biological properties. chemrxiv.org The complexity of the taxane framework has also made it a challenging and attractive target for synthetic chemists, leading to the development of innovative synthetic strategies. chemrxiv.org

Academic Significance of Deacetyltaxol C and Its Derivatives in Natural Product Chemistry

Within the expansive family of taxanes, Deacetyltaxol C and its derivatives hold particular academic interest. These compounds are often found alongside more abundant taxanes like paclitaxel and can serve as valuable starting materials for the semi-synthesis of other taxane analogs. For instance, 10-deacetyltaxol (B21601), a related compound, can be converted to paclitaxel. ncats.io

A notable derivative, 7-Xylosyl-10-deacetyltaxol C, is a natural product isolated from Taxus wallichiana. cymitquimica.com The study of such derivatives provides crucial insights into the structure-activity relationships (SAR) of taxanes. By modifying specific functional groups, chemists can probe the molecular interactions that govern the biological activity of these compounds. For example, the presence of a xylosyl group at the C7 position, as seen in 7-Xylosyl-10-deacetyltaxol C, can significantly alter the molecule's properties. The removal of this xylosyl moiety from the related compound 7-β-xylosyl-10-deacetyltaxol yields 10-deacetyltaxol, which can then be used for the semi-synthesis of paclitaxel. researchgate.net This highlights the practical importance of understanding the chemistry of these deacetylated and glycosylated taxane analogs.

Furthermore, the isolation and characterization of compounds like 7-Xylosyl-10-deacetyltaxol C contribute to the broader understanding of the biosynthetic pathways of taxanes in yew trees. cymitquimica.com The structural elucidation of these minor constituents helps to piece together the complex enzymatic machinery responsible for producing the vast array of taxane structures found in nature.

Historical Perspectives on Taxane Research and Analog Development from a Mechanistic Standpoint

The history of taxane research is a compelling narrative of discovery and innovation. The journey began in 1962 when the bark of the Pacific yew tree (Taxus brevifolia) was collected as part of a large-scale screening program for natural products with anticancer activity. thieme-connect.com In 1964, Monroe Wall and Mansukh Wani discovered that extracts from this bark possessed cytotoxic properties. thieme-connect.com The active component, which they named Taxol, was isolated in its pure form several years later, and its structure was elucidated in 1971. nih.gov

A pivotal moment in taxane research was the discovery of its mechanism of action in 1979 by Susan Horwitz's group, who found that Taxol stabilizes microtubules, a novel mechanism for an anticancer drug at the time. nih.gov This discovery significantly increased interest in the compound, leading to preclinical studies and eventually its approval for clinical use in the early 1990s. thieme-connect.comwaocp.org

The limited availability of paclitaxel from its natural source prompted intensive efforts in analog development. A major breakthrough was the semi-synthesis of paclitaxel from 10-deacetylbaccatin III, a more abundant taxane precursor found in the needles of the European yew (Taxus baccata). waocp.org This development was crucial for the large-scale production of the drug.

The development of taxane analogs has been driven by a desire to improve upon the properties of paclitaxel, including overcoming drug resistance. nih.gov This has led to the creation of semi-synthetic variants like docetaxel (B913) and cabazitaxel. researchgate.net The synthesis of these analogs, as well as numerous others for research purposes, has relied heavily on a detailed mechanistic understanding of taxane chemistry. For instance, processes have been developed for the preparation of taxol and 10-deacetyltaxol from related precursors, involving steps like benzoylation and the removal of protecting groups. google.com The synthesis of various ester derivatives of 10-deacetylpaclitaxel has also been explored to evaluate their biological activity. acs.org These efforts continue to expand the chemical space of taxanes and provide valuable tools for probing their biological functions. nih.gov

Chemical Compound Information

Compound Name
10-deacetylbaccatin III
10-deacetyltaxol
7-Xylosyl-10-deacetyltaxol C
Cabazitaxel
Deacetyltaxol C, 10-(RG)
Docetaxel
Paclitaxel (Taxol)
Taxine
Taxinine
Baccatin (B15129273) III

Properties

CAS No.

154677-95-9

Molecular Formula

C44H55NO13

Molecular Weight

805.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C44H55NO13/c1-7-8-11-20-31(48)45-33(26-16-12-9-13-17-26)35(50)40(53)56-28-22-44(54)38(57-39(52)27-18-14-10-15-19-27)36-42(6,37(51)34(49)32(24(28)2)41(44,4)5)29(47)21-30-43(36,23-55-30)58-25(3)46/h9-10,12-19,28-30,33-36,38,47,49-50,54H,7-8,11,20-23H2,1-6H3,(H,45,48)/t28-,29-,30+,33-,34+,35+,36-,38-,42+,43-,44+/m0/s1

InChI Key

OUZGCGZMZBOCBH-MNLIZOKASA-N

Synonyms

DEACETYLTAXOL C, 10-(RG)

Origin of Product

United States

Natural Occurrence and Biosynthesis Pathways of Deacetyltaxol C

Isolation and Identification from Biological Sources for Research Purposes

The study of Deacetyltaxol C necessitates its isolation and identification from its natural sources. Researchers have successfully extracted this compound from both plant and microbial origins, enabling further investigation into its chemical properties and biosynthetic origins.

Plant-Derived Taxane (B156437) Precursors (e.g., Taxus species)

The primary plant sources for taxanes, including Deacetyltaxol C, are various species of the yew tree, genus Taxus. google.comwsu.edunih.gov The bark and needles of these trees contain a complex mixture of taxane compounds. google.comnih.gov For research purposes, Deacetyltaxol C and its analogues are extracted from the bark of Taxus species, such as Taxus brevifolia and Taxus baccata. google.comwsu.edu The isolation process typically involves chromatographic techniques to separate the various taxanes present in the crude extract. google.comnih.gov

One of the related compounds, 7-β-xylosyl-10-deacetyltaxol, can be found in significant quantities, sometimes as high as 0.5% of the dry weight of the bark. nih.gov This abundance makes it a valuable precursor for the semi-synthesis of other taxanes. nih.gov

Microbial Production (e.g., Endophytic Fungi)

In addition to plants, certain endophytic fungi have been identified as producers of taxanes, including deacetylated derivatives. nih.govnih.gov These fungi live symbiotically within the tissues of host plants, including Taxus species. nih.govkoreascience.kr The discovery of taxol-producing endophytic fungi, such as Taxomyces andreanae and various species of Pestalotiopsis, opened up new avenues for the production of these valuable compounds. nih.govnih.govkoreascience.kr

Fungal fermentation offers a potentially more sustainable and controllable method for producing taxanes compared to extraction from slow-growing yew trees. nih.govnih.gov Research has focused on identifying and optimizing fungal strains to increase the yield of specific taxanes. frontiersin.org For instance, Pestalotiopsis microspora, isolated from the bark of Taxodium mucronatum, has been shown to produce 7-epi-10-deacetyltaxol (B27621). nih.govresearchgate.net

Elucidation of Deacetyltaxane Biosynthetic Pathways

The biosynthesis of deacetylated taxanes is a complex metabolic pathway involving numerous enzymatic steps and intricate regulatory networks. oup.combiorxiv.org Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these compounds. nih.gov

Early Steps of the Taxane Skeleton Formation (e.g., MEP and MVA Pathways, Geranylgeranyl Diphosphate (B83284) (GGPP) Synthesis, Taxadiene Formation)

The journey to deacetylated taxanes begins with the synthesis of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). biorxiv.orgnih.gov This occurs through the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which supplies the basic five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). biorxiv.orgnih.gov

The key committed step in taxane biosynthesis is the cyclization of GGPP to form the characteristic taxane skeleton, taxa-4(5),11(12)-diene. nih.govresearchgate.net This reaction is catalyzed by the enzyme taxadiene synthase (TXS). nih.govnih.gov

Enzymatic Transformations Leading to Deacetylated Taxanes (e.g., Hydrolases, Acetyltransferases, Hydroxylases, Taxadiene Synthase (TXS))

Following the formation of the taxadiene core, a series of intricate enzymatic transformations occur. These modifications are primarily carried out by cytochrome P450 hydroxylases and various acyltransferases. nih.govpnas.orgpnas.org These enzymes introduce hydroxyl groups and acetyl or other acyl groups at specific positions on the taxane ring, leading to a vast diversity of taxane structures. nih.govpnas.orgpnas.org

The deacetylation at the C10 position, a key feature of Deacetyltaxol C, is catalyzed by a specific hydrolase enzyme. The timing and sequence of these hydroxylation, acylation, and deacetylation steps are critical in determining the final taxane product. nih.govresearchgate.net For example, 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is a key enzyme that transfers an acetyl group to the C10 position of 10-deacetylbaccatin III. nih.govnih.gov Conversely, deacetylases can remove this acetyl group. annualreviews.org

The table below summarizes some of the key enzymes involved in the later stages of taxane biosynthesis.

EnzymeFunction
Taxadiene-5α-ol-O-acetyl transferase (TAT)Catalyzes the acetylation of taxadien-5α-ol. nih.gov
Taxane 2α-O-benzoyltransferase (TBT)Involved in the benzoylation at the C2 position. nih.govpnas.org
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)Acetylates the C10 hydroxyl group of 10-deacetylbaccatin III. nih.govnih.gov
Baccatin (B15129273) III: 3-amino, 3-phenylpropanoyl transferase (BAPT)Attaches the C13 side chain. tdx.cat
N-debenzoyl-L-phenylalanyl transferase (DBTNBT)Involved in the final steps of side chain assembly. researchgate.net

Genetic and Molecular Regulation of Biosynthesis (e.g., Gene Expression Profiling, Transcription Factors, microRNAs)

The biosynthesis of deacetylated taxanes is tightly regulated at the genetic and molecular level. oup.combiorxiv.org The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, including those from the AP2/ERF, WRKY, MYC, and MYB families. biorxiv.org

Researchers have utilized gene expression profiling and co-expression network analysis to identify candidate genes involved in the taxane biosynthetic pathway. oup.combiorxiv.org These studies have revealed that the genes for taxane biosynthesis are often co-expressed, suggesting coordinated regulation. oup.com The recent sequencing of the Taxus genome has provided a valuable resource for identifying these genes and understanding their organization, including the discovery of a gene cluster for taxadiene biosynthesis. oup.combiorxiv.org Furthermore, epigenetic mechanisms, such as DNA methylation, have been implicated in the regulation of taxane biosynthesis. tdx.cat

Strategies for Enhancing Biosynthetic Yields in Research Systems

Several key strategies have been developed to boost the production of Deacetyltaxol C and other taxanes in research settings. These approaches primarily focus on manipulating the biological systems responsible for their synthesis.

Plant Cell and Tissue Culture Methodologies

Plant cell and tissue culture have emerged as a promising and sustainable alternative to the destructive harvesting of yew trees. tandfonline.com These in vitro systems offer a controlled environment for producing Deacetyltaxol C and other taxanes. tandfonline.com

Key Research Findings:

Cell Line Selection: Different species and even cultivars of Taxus exhibit significant variability in their ability to produce taxanes in culture. nih.govnih.gov For instance, nodule cultures initiated from Taxus cuspidata have shown enhanced paclitaxel (B517696) production when cultured with elevated sucrose (B13894) levels. nih.gov

Culture Conditions: The composition of the culture medium plays a critical role in both cell growth and taxane yield. researchgate.net Modifications to basal media, such as adjusting sucrose concentrations and adding supplements like casein hydrolysate, have led to significant increases in paclitaxel production in Taxus cuspidata callus cultures. researchgate.net Surprisingly, glucose and fructose (B13574) can also replace sucrose in some cell lines. google.com

Immobilization: Immobilizing plant cells in various matrices like calcium alginate can overcome issues associated with suspension cultures, such as low yields and shear stress sensitivity, by allowing for higher cell densities. nih.gov

Table 1: Impact of Culture Conditions on Taxane Production

Culture ModificationPlant SystemObserved Effect on Taxane YieldReference
Elevated Sucrose (0.5% or 1.0%)Taxus cuspidata nodule culturesEnhanced paclitaxel production to ~12 µg/g nodule dry weight. nih.gov
Medium Composition ModificationTaxus cuspidata callus culturesSignificant increases in paclitaxel yield and growth. researchgate.net

Elicitation and Precursor Feeding Studies

Elicitation and precursor feeding are widely used techniques to stimulate the production of secondary metabolites, including Deacetyltaxol C, in plant cell cultures. tandfonline.comgoogle.com

Elicitation: This strategy involves the application of biotic or abiotic stressors to trigger defense responses in plant cells, which often leads to an upregulation of secondary metabolite biosynthesis. nih.gov

Methyl Jasmonate (MeJA): MeJA is a well-known elicitor that has been shown to induce paclitaxel synthesis in Taxus suspension cultures. nih.gov In Corylus avellana cell cultures, MeJA treatment significantly enhanced the production of cephalomannine, a paclitaxel derivative. tandfonline.comresearchgate.net

Other Elicitors: Other compounds like sodium nitroprusside (a nitric oxide donor) have also been used in combination with MeJA to further increase taxane yields. nih.gov

Precursor Feeding: This approach involves supplying the cell culture with biosynthetic precursors to increase the flux through the taxane pathway.

Phenylalanine (Phe): As a precursor to the paclitaxel side chain, phenylalanine has been shown to induce paclitaxel production in Corylus avellana cell cultures. tandfonline.com However, its effectiveness can vary, with some studies showing only a slight increase in paclitaxel levels. tandfonline.com

Combined Strategies: The joint application of elicitors and precursors has proven to be an effective strategy for enhancing taxane production. nih.gov

Table 2: Effects of Elicitation and Precursor Feeding on Taxane Yields in Corylus avellana Cell Cultures

TreatmentTaxaneFold Increase Compared to ControlReference
200 µmol L⁻¹ Methyl JasmonateCephalomannine7.97-fold tandfonline.comresearchgate.net
6 mmol L⁻¹ PhenylalaninePaclitaxel~4-fold tandfonline.com

Metabolic Engineering and Synthetic Biology Approaches in Heterologous Hosts

Metabolic engineering and synthetic biology offer powerful tools to manipulate and optimize the taxane biosynthetic pathway, not only in Taxus species but also in heterologous hosts like microbes and other plants. frontiersin.orgnih.gov These approaches aim to overcome the limitations of traditional plant cell culture, such as slow growth and complex regulatory networks. frontiersin.org

The biosynthesis of the taxane core begins with the cyclization of geranylgeranyl diphosphate (GGPP). nih.govmdpi.com The pathway is complex, involving numerous enzymatic steps. nih.govnih.gov

Key Strategies and Findings:

Pathway Elucidation and Gene Discovery: A significant portion of the paclitaxel biosynthetic pathway has been elucidated, with many of the involved enzymes characterized. nih.govmdpi.com However, some steps remain to be fully understood. frontiersin.org The identification of genes encoding key enzymes is crucial for metabolic engineering efforts. google.com

Heterologous Expression: The genes for the paclitaxel pathway can be introduced into more easily manageable organisms like Escherichia coli, Saccharomyces cerevisiae (yeast), and plants like tobacco (Nicotiana benthamiana). mdpi.comnih.govnih.gov This allows for the production of taxane intermediates without relying on Taxus cell cultures. mdpi.com

Overcoming Bottlenecks: A major challenge in heterologous expression is ensuring the efficient functioning of the entire pathway. nih.gov This includes optimizing enzyme expression, balancing metabolic flux, and preventing the accumulation of toxic intermediates. frontiersin.orgnih.gov Compartmentalization of metabolic pathways within the host cell is one strategy to improve efficiency. frontiersin.org

CRISPR-based Approaches: Advanced tools like CRISPR-guided methylation are being used to control competing metabolic pathways, thereby directing more resources towards paclitaxel biosynthesis. nih.govfrontiersin.org For instance, by inhibiting the phenylpropanoid pathway, which also uses phenylalanine as a precursor, the availability of this key building block for paclitaxel synthesis can be increased. nih.govfrontiersin.org

Table 3: Examples of Metabolic Engineering for Taxane Intermediate Production

Host OrganismEngineered StrategyProductYieldReference
Escherichia coliMultivariate modular pathway engineeringTaxadiene~1 g/L mdpi.com
Nicotiana benthamianaChloroplastic compartmentalized metabolic engineeringTaxadiene-5α-ol1.3 µg/g FW mdpi.com

Synthetic and Semi Synthetic Approaches to Deacetyltaxol C and Analogues

Chemical Total Synthesis Considerations for Taxane (B156437) Core Structures

The total synthesis of the taxane core is a formidable undertaking due to its unique and complex [6-8-6] tricyclic system, which is further complicated by a bridgehead double bond and numerous stereocenters. nih.govbohrium.comacs.org Early efforts in the field were marked by long and arduous synthetic sequences. acs.org Over the years, various strategies have been developed to construct this challenging scaffold, often categorized by the method used to form the eight-membered B-ring. bohrium.com

Key considerations and challenges in the total synthesis of taxane cores include:

Construction of the Tricyclic System: Forging the sterically congested 6-8-6 ring system is a central challenge. Strategies have included linear approaches, convergent strategies involving the coupling of A and C rings, and intramolecular cyclizations. bohrium.comacs.org

Stereochemical Control: The taxane core possesses multiple contiguous stereocenters, demanding high levels of stereocontrol throughout the synthesis. nih.govacs.org Asymmetric synthesis and the use of chiral pool starting materials are common approaches to address this. nih.govacs.org

Installation of Oxygenation: The dense and specific pattern of oxygen functionalization on the taxane skeleton requires carefully orchestrated oxidation reactions, often in the late stages of the synthesis. acs.orgnih.gov

Bridgehead Olefin: The presence of a strained bridgehead double bond within the bicyclo[5.3.1]undecane system adds another layer of complexity to the synthesis. bohrium.comacs.org

A notable conceptual advance in this area is the "two-phase" synthesis strategy. acs.orgescholarship.org This approach mimics terpene biosynthesis by separating the synthesis into a "cyclase phase," where the carbon skeleton is assembled, and an "oxidase phase," where site-selective oxidations are performed. acs.org This strategy not only offers a more efficient route to the natural products but also provides access to a library of both natural and unnatural taxanes by varying the oxidation patterns. acs.orgescholarship.org

Despite significant progress, the total synthesis of taxanes remains a complex endeavor, often involving numerous steps. acs.orgnih.gov The development of scalable and efficient total synthesis routes is crucial for exploring the full potential of this class of compounds. nih.gov

Semi-Synthetic Strategies from Key Precursors

Given the difficulties associated with total synthesis, semi-synthetic methods starting from readily available, naturally occurring taxane precursors have become the primary route for the production of many taxane-based compounds.

Conversion from 10-Deacetylbaccatin III

10-Deacetylbaccatin III (10-DAB) is a key and abundant precursor isolated from the needles of the European yew tree, Taxus baccata. researchgate.netncats.io It serves as a vital starting material for the semi-synthesis of numerous taxol analogues. ncats.io The conversion of 10-DAB to compounds like Deacetyltaxol C involves the crucial step of attaching the side chain at the C-13 position. nih.govgoogle.com

The general process involves:

Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups at C-7 and C-10 is often necessary to direct the subsequent reactions. researchgate.net

Side-Chain Attachment: The protected 10-DAB is then coupled with a suitable side-chain precursor. nih.gov

Deprotection: Removal of the protecting groups yields the final taxane analogue. google.com

The efficiency of this process has been critical for the large-scale production of taxane-based drugs. ncats.ionih.gov

Transformations from 7-Xylosyltaxanes

Another important class of precursors is the 7-xylosyltaxanes, which are found in significant quantities in various parts of the yew tree. nih.govresearchgate.net These compounds can be converted into valuable intermediates like 10-deacetyltaxol (B21601) and subsequently to other taxol analogues. nih.govnih.gov A key step in this transformation is the enzymatic or chemical cleavage of the xylosyl group at the C-7 position. nih.govannualreviews.org

A process has been developed for the conversion of 7-xylosyl-10-deacetyltaxols to 10-deacetylbaccatin III. This involves:

Base-catalyzed removal of the C-13 side chain to yield 7-xylosyl-10-deacetylbaccatin III.

Periodate cleavage of the xyloside diol system.

Treatment with an amine salt to afford 10-deacetylbaccatin III. google.com

This strategy expands the range of usable natural precursors for semi-synthesis. nih.govresearchgate.net

Regioselective Functionalization Techniques at the C-10 Position and Other Hydroxyl Groups (e.g., Acylation, Deacylation)

The ability to selectively modify the hydroxyl groups of the taxane core, particularly at the C-10 position, is fundamental to the synthesis of Deacetyltaxol C and its analogues.

Acylation at C-10: The acetylation of the C-10 hydroxyl group of 10-DAB is a critical step in many semi-syntheses. researchgate.netscite.ai While this can be achieved chemically, it often requires harsh conditions. researchgate.net Enzymatic methods, utilizing acetyltransferases, offer a high degree of regioselectivity under mild conditions. scite.ainih.gov For instance, the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) specifically acetylates the C-10 hydroxyl group. nih.gov Organocatalytic methods have also been developed for the site-selective acylation of the C-10 hydroxyl group of 10-DAB. nih.gov

Deacylation at C-10: Conversely, selective deacylation at the C-10 position is also a valuable transformation. Enzymatic methods using specific deacetylases can achieve this with high regioselectivity. nih.gov

The selective functionalization of other hydroxyl groups, such as at C-7, is also crucial. A variety of chemical and enzymatic methods have been developed to achieve regioselective acylation and deacylation at these positions, enabling the synthesis of a wide range of taxane derivatives. researchgate.net

Development of Novel Protecting Group Chemistry for Taxane Scaffolds

The development of efficient and selective protecting group strategies is paramount in taxane semi-synthesis to differentiate the various hydroxyl groups of the core structure. researchgate.net Protecting groups are essential for directing reactions to specific sites, such as the C-13 hydroxyl for side-chain attachment or the C-10 hydroxyl for acylation. nih.gov

Combinatorial Chemistry and Library Synthesis for Deacetyltaxane Derivatives

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for biological screening. accessscience.comnih.gov In the context of deacetyltaxanes, combinatorial approaches have been utilized to synthesize libraries of analogues with diverse functionalities at various positions of the taxane core, particularly at the C-7 and C-10 hydroxyl groups. bohrium.comresearchgate.net

One approach involves solid-phase synthesis, where a taxane precursor like 10-deacetylpaclitaxel is attached to a resin. acs.orgnih.gov The resin-bound taxane can then be subjected to a series of reactions to introduce a variety of acyl groups at the C-10 and C-7 positions. acs.orgnih.gov Cleavage from the resin then releases a library of novel taxane analogues. nih.gov This methodology allows for the efficient creation of numerous derivatives from a common intermediate, facilitating the exploration of structure-activity relationships. acs.org

Solid-Phase Synthesis Methodologies

The solid-phase synthesis of Deacetyltaxol C analogues represents a powerful strategy for rapidly generating libraries of new compounds. This approach relies on anchoring the taxane core to a solid support, allowing for the efficient addition and modification of various functional groups.

A prominent methodology in this domain involves the use of 10-deacetylpaclitaxel as a starting material. acs.orgnih.govscielo.br In a representative scheme, 10-deacetylpaclitaxel is attached to a polystyrene-divinyl benzene (B151609) resin, which is functionalized with a butyldiethylsilane linker. acs.orgnih.govscielo.br This linkage is typically formed through the 2'-hydroxyl group of the taxane, a position where modifications are often detrimental to biological activity, thus preserving it until the final cleavage step. scielo.br

Once the taxane is resin-bound, the C-10 hydroxyl group is exposed and available for acylation. A variety of anhydrides and dialkyl dicarbonates can be employed to introduce diverse acyl groups at this position, often in the presence of a catalyst such as cerium(III) chloride to facilitate the reaction. acs.orgnih.gov

Following the modification at the C-10 position, further derivatization can be achieved at the C-7 hydroxyl group. This is typically accomplished using various carboxylic acids in the presence of a coupling agent like 1,3-diisopropylcarbodiimide (DIPC). acs.orgnih.govscielo.br The "split and pool" combinatorial technique can be efficiently utilized here to create a large library of diacyl analogues. acs.org

The final step involves the cleavage of the synthesized analogues from the solid support. This is usually achieved under acidic conditions, yielding the desired 7-acyl, 10-acyl, or 7,10-diacyl analogues of Deacetyltaxol C. acs.orgnih.gov This solid-phase approach offers significant advantages in terms of ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

To illustrate the versatility of this method, a variety of analogues have been synthesized. The following table showcases a selection of these compounds, highlighting the diversity of functional groups that can be introduced at the C-7 and C-10 positions.

Compound IDStarting MaterialResin LinkerC-10 Acyl GroupC-7 Acyl Group
Analogue 1 10-DeacetylpaclitaxelPolystyrene-diethylsilaneAcetylPropionyl
Analogue 2 10-DeacetylpaclitaxelPolystyrene-diethylsilanePropionylButyryl
Analogue 3 10-DeacetylpaclitaxelPolystyrene-diethylsilaneButyrylValeryl
Analogue 4 10-DeacetylpaclitaxelPolystyrene-diethylsilaneCyclopropanecarbonylAcetyl
Analogue 5 10-DeacetylpaclitaxelPolystyrene-diethylsilaneMethoxyacetylAcetyl

This table is a representative example based on described methodologies and does not represent an exhaustive list of all synthesized compounds.

Solution-Phase Synthetic Approaches

While solid-phase synthesis offers efficiency in library generation, solution-phase synthesis provides a more traditional and often necessary route for the preparation of specific Deacetyltaxol C analogues, particularly for larger-scale synthesis. These methods typically involve a series of protection, coupling, and deprotection steps.

A common precursor for the solution-phase synthesis of Deacetyltaxol C and its analogues is 10-deacetylbaccatin III, which is the core diterpenoid structure of taxanes, lacking the C-13 side chain. researchgate.netnih.govannualreviews.orgnih.gov The semi-synthesis of taxol itself from 10-deacetylbaccatin III has been extensively studied and provides a foundational framework for creating diverse analogues. nih.gov

The synthesis of a Deacetyltaxol C analogue from 10-deacetylbaccatin III generally involves the following key steps:

Selective Protection: The hydroxyl groups on the 10-deacetylbaccatin III core, particularly at the C-7 and C-10 positions, exhibit different reactivities. This allows for selective protection of certain hydroxyl groups while others are left available for modification. For instance, the C-7 hydroxyl can be selectively protected with a group like a triethylsilyl (TES) group.

Acylation at C-10: With the C-7 hydroxyl group protected, the C-10 hydroxyl group can be acylated to introduce the desired "RG" group of the target Deacetyltaxol C analogue. This is typically achieved using an appropriate acyl chloride or anhydride.

Side-Chain Attachment: The crucial step of attaching the amino acid side chain at the C-13 position is often accomplished using a β-lactam synthon. The protected 10-deacetylbaccatin III derivative is reacted with the β-lactam to form the ester linkage at C-13.

Deprotection: Finally, the protecting groups on the C-7 hydroxyl and on the side chain are removed to yield the final Deacetyltaxol C analogue.

A parallel solution-phase synthesis approach has also been employed to create libraries of C-10 modified taxanes. scielo.br This method involves starting with a 2',7-bis-protected 10-deacetylpaclitaxel and performing the C-10 acylation in a one-flask procedure. scielo.br

The following table provides a generalized scheme for the solution-phase synthesis of a Deacetyltaxol C analogue.

StepReactionReagents and Conditions
1 Selective Protection of C-7 OH10-Deacetylbaccatin III, Triethylsilyl chloride (TESCl), Pyridine
2 Acylation of C-10 OH7-TES-10-deacetylbaccatin III, "RG"-COCl, DMAP
3 Side-Chain CouplingProtected baccatin (B15129273) derivative, β-lactam, Coupling agent (e.g., DCC)
4 DeprotectionRemoval of TES and other protecting groups (e.g., with HF-Pyridine)

This table outlines a general synthetic sequence. Specific conditions and reagents may vary depending on the target analogue.

These solution-phase methods, while often more labor-intensive than solid-phase approaches, offer greater flexibility in the choice of reagents and reaction conditions, making them indispensable for the synthesis of complex and specific Deacetyltaxol C analogues.

Structural Modifications and Structure Activity Relationship Sar Studies Pertaining to the C 10 Position

Synthesis and Characterization of Derivatives Modified at the C-10 Position

The synthesis of derivatives modified at the C-10 position often starts from 10-deacetylbaccatin III (10-DAB), a key intermediate readily available from renewable sources like the needles of the European yew tree (Taxus baccata). researchgate.netmdpi.com This precursor allows for the introduction of various acyl and other functional groups at the C-10 hydroxyl group.

10-Acyl Taxanes: A combinatorial approach using solid-phase synthesis has been employed to create a library of 10-acyl paclitaxel (B517696) analogs. acs.orgnih.gov In this method, 10-deacetylpaclitaxel is linked to a resin support, and the C-10 hydroxyl group is then acylated using various anhydrides and dialkyl dicarbonates. acs.orgnih.gov This strategy facilitates the rapid generation of a diverse set of analogs for biological screening. acs.orgnih.gov Solution-phase parallel synthesis has also been utilized to prepare a library of 63 paclitaxel analogs with modifications at the C-10 position. nih.gov

7,10-Diacyl Taxanes: The synthesis of 7,10-diacyl taxanes can also be achieved through a solid-phase combinatorial approach. acs.orgnih.gov Following the acylation of the C-10 position on the resin-bound paclitaxel, the C-7 hydroxyl group is then treated with various carboxylic acids to yield the desired 7,10-diacyl analogs. acs.orgnih.gov

7-Epi-10-Deacetyltaxol (B27621): This derivative is characterized by a stereochemical inversion at the C-7 position. It has been isolated from natural sources, such as the endophytic fungus Pestalotiopsis microspora. nih.gov The epimerization at C-7 is a known transformation for taxanes and can occur under various conditions. researchgate.netresearchgate.netacs.org The structure of 7-epi-10-deacetyltaxol has been confirmed through spectroscopic methods including ESI-MS, ¹H and ¹³C NMR, and FTIR. nih.gov

The characterization of these synthesized derivatives relies heavily on modern analytical techniques. High-performance liquid chromatography (HPLC) is used to purify and assess the purity of the compounds. researchgate.netnih.gov Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable for elucidating the precise chemical structure and confirming the successful modification at the C-10 and other positions. researchgate.netnih.govnih.govnih.gov

Table 1: Examples of Synthesized C-10 Modified Taxane (B156437) Derivatives

Derivative Type Starting Material Key Reagents/Method Reference(s)
10-Acyl Taxanes 10-Deacetylpaclitaxel Solid-phase synthesis, anhydrides, dialkyl dicarbonates acs.org, nih.gov
7,10-Diacyl Taxanes Resin-bound 10-acyl paclitaxel Solid-phase synthesis, carboxylic acids acs.org, nih.gov
7-Epi-10-Deacetyltaxol Natural Isolate Endophytic fungus Pestalotiopsis microspora , nih.gov
C-10 Ethers, Carbonates, Carbamates, Sulfonates 10-Deacetylbaccatin III Chemoselective functionalization researchgate.net

Impact of C-10 Modifications on Molecular Conformation and Intramolecular Interactions

Studies have proposed different conformations for paclitaxel when bound to β-tubulin, with the "T-Taxol" conformation being one prominent model. pnas.org This model suggests specific interactions between the drug and the protein. While the C-10 acetyl group may not be directly involved in the primary binding interactions with tubulin, its modification can induce subtle conformational changes in the taxane ring system. nih.gov These changes can indirectly influence the positioning of other crucial functional groups that are essential for binding.

For instance, the presence of certain acyl groups at C-10 can lead to the formation of aberrant microtubule-like structures, suggesting that these new-generation taxoids induce conformational changes in tubulin that differ from those induced by paclitaxel. nih.govnih.govacs.org

Stereochemical Considerations and Epimerization Studies at C-7 and Other Positions

The stereochemistry of the taxane core is critical for its biological activity. The C-7 position is particularly susceptible to epimerization, a process where the stereochemical configuration at this chiral center inverts. researchgate.netacs.org This leads to the formation of 7-epi-taxanes.

Epimerization of 7-epi-10-deacetyltaxol: The epimerization at C-7 is a base-catalyzed process and can occur under physiological conditions. researchgate.net Studies have shown that taxanes like 10-deacetyltaxol (B21601) can be converted to their 7-epimers, such as 7-epi-10-deacetyltaxol. researchgate.netresearchgate.net The removal of the C-10 acetyl group has been observed to increase the rate of epimerization in basic aqueous solutions. researchgate.net The mechanism is thought to involve a retro-aldol/aldol reaction. researchgate.net The equilibrium between the two epimers is influenced by factors such as the presence of the hydroxyl group at C-13. researchgate.net

The formation of 7-epi-10-deacetyltaxol is significant as it represents a potential degradation product of paclitaxel and related compounds. acs.org While often considered less active than their 7β-hydroxy counterparts, some 7-epi derivatives still exhibit cytotoxicity. medchemexpress.com The study of this epimerization is crucial for understanding the stability and metabolic fate of taxane-based drugs.

Mechanistic Investigations at the Cellular and Molecular Levels

Interaction with Microtubules and Tubulin Dynamics

The fundamental mechanism of action for taxanes involves direct interaction with tubulin, the protein subunit of microtubules. This binding event alters the delicate equilibrium between tubulin dimers and polymerized microtubules, which is essential for various cellular functions, most notably mitosis.

10-Deacetyltaxol (B21601) and its analogues function as microtubule-stabilizing agents. lktlabs.comcymitquimica.com Research demonstrates that 10-deacetyltaxol promotes the assembly of tubulin into microtubules. lktlabs.commedchemexpress.com Furthermore, it actively inhibits the depolymerization of these structures, which would normally occur under conditions such as exposure to cold or calcium ions. medchemexpress.commedchemexpress.com This contrasts with other antimitotic agents, like vinca (B1221190) alkaloids, which cause microtubule disassembly.

Taxanes bind to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer. acs.orgresearchgate.net This binding pocket is located on the interior surface of the microtubule, accessible only when tubulin is in the polymerized form. researchgate.net While high-resolution structural data for 10-deacetyltaxol C itself is limited, extensive studies on paclitaxel (B517696) and other taxanes like baccatin (B15129273) III have characterized the binding site in detail. nih.gov The pocket is largely hydrophobic, lined with leucine (B10760876) residues, and involves multiple amino acid residues in β-tubulin that form a stable complex with the ligand. nih.gov

The binding of a taxane (B156437) molecule induces a significant conformational change in the tubulin protein. acs.org This allosteric effect is thought to stabilize the straight conformation of the tubulin dimer, which is favorable for incorporation into the microtubule lattice. This contrasts with the curved conformation of unbound tubulin dimers. nih.gov It is this induced conformational stability that enhances the lateral interactions between protofilaments, making the microtubule structure hyper-stable and resistant to disassembly. cymitquimica.com Given the structural similarity, 10-deacetyltaxol C is presumed to interact with β-tubulin in a comparable manner, adopting a specific cage-like conformation necessary for binding. researchgate.net

Cellular Perturbations Induced by Deacetyltaxol C Analogues

The hyper-stabilization of microtubules by deacetyltaxol C analogues sets off a series of downstream cellular responses, primarily cell cycle arrest and apoptosis. Extensive research on the analogue 7-epi-10-deacetyltaxol (B27621) (EDT), isolated from the endophytic fungus Pestalotiopsis microspora, has provided significant insight into these mechanisms in human hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net

A hallmark of microtubule-stabilizing agents is their ability to arrest the cell cycle at the G2/M transition phase. The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By preventing the necessary dynamic instability of the spindle, these compounds activate the spindle assembly checkpoint, which halts the cell cycle to prevent aneuploidy.

Studies on 7-epi-10-deacetyltaxol (EDT) have shown that it effectively arrests HepG2 cells at the G2/M phase. nih.govresearchgate.netresearchgate.net Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase following treatment with EDT, confirming that the disruption of microtubule function effectively blocks mitotic progression. nih.gov

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. Research on EDT demonstrates that it induces apoptosis in HepG2 cells through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net This is a multi-faceted process involving several key molecular events:

Reactive Oxygen Species (ROS) Generation: Treatment with EDT leads to an increase in intracellular ROS. nih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria, and act as signaling molecules to initiate apoptosis.

Modulation of Bax/Bcl-2 Ratios: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. EDT treatment was found to increase the Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.net

p38 MAPK Pathway Activation: The p38 mitogen-activated protein kinase (MAPK) pathway is a stress-activated signaling cascade that can promote apoptosis. Studies confirmed the activation of p38 MAPKs in response to EDT treatment, linking cellular stress to the apoptotic machinery. nih.govresearchgate.net

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. Its cleavage by caspases, the executioner enzymes of apoptosis, is a well-established hallmark of programmed cell death. PARP cleavage was observed in cells treated with EDT, indicating the activation of the caspase cascade. nih.govresearchgate.net

The table below summarizes the dose-dependent induction of apoptosis in HepG2 cells by 7-epi-10-deacetyltaxol (EDT).

EDT Concentration (μM)Apoptotic Cells (%)
32.138.02
62.475.36
128.498.03

The final stages of apoptosis are characterized by distinct morphological changes within the cell nucleus. The activation of caspase-activated DNase (CAD) leads to the cleavage of genomic DNA into oligonucleosomal fragments, a hallmark of apoptosis.

Treatment of HepG2 cells with 7-epi-10-deacetyltaxol (EDT) resulted in observable DNA fragmentation, which can be visualized as a "ladder" pattern on an agarose (B213101) gel. nih.gov Furthermore, staining the cells with DNA-binding dyes like DAPI revealed classic apoptotic nuclear morphology, such as chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis). nih.govresearchgate.net These observations provide clear visual evidence of the execution phase of apoptosis induced by this deacetyltaxol C analogue.

Investigations into Other Potential Molecular Targets and Related Cellular Pathways

While the primary mechanism of action for taxanes, including 10-deacetyltaxol C, is the stabilization of microtubules, research has explored other potential molecular targets and cellular pathways that may contribute to their cytotoxic effects. lktlabs.commedchemexpress.com

One area of investigation has been the mammalian Target of Rapamycin (mTOR) pathway, which is implicated in oral cancer. A molecular docking study suggested that 10-deacetyltaxol could effectively bind to mTOR, potentially inhibiting its function and the growth of cancer cells. nih.gov The study indicated that 10-deacetyltaxol and other paclitaxel analogues might be more effective at targeting mTOR than paclitaxel itself. nih.gov

Furthermore, a study on a related compound, 7-epi-10-deacetyltaxol (EDT), isolated from an endophytic fungus, revealed its ability to induce apoptosis in human hepatoma (HepG2) cells. nih.gov This apoptotic cell death was found to occur through the intrinsic pathway, mediated by the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway. nih.gov The study also observed an increased Bax/Bcl-2 ratio and PARP cleavage, further supporting the involvement of the mitochondrial apoptotic pathway. nih.gov

The phenylpropanoid biosynthesis pathway has also been identified as interacting with taxane biosynthesis, as both pathways utilize phenylalanine as a common precursor. nih.gov Research has shown that inhibiting phenylpropanoid metabolism can lead to increased production of paclitaxel and its precursors, including 10-deacetyltaxol. nih.gov

It is important to note that some of these investigations are based on computational models or studies of related compounds, and further experimental validation is needed to fully elucidate the direct molecular targets and pathways of 10-deacetyltaxol C beyond microtubule stabilization.

Comparative Mechanistic Studies with Established Taxanes (e.g., Paclitaxel, Docetaxel)

Comparative studies of 10-deacetyltaxol with the well-established taxanes, paclitaxel and docetaxel (B913), have provided valuable insights into its relative activity and mechanism of action.

Microtubule Stabilization:

The core mechanism of action for all taxanes is their ability to bind to tubulin, promoting microtubule assembly and preventing their depolymerization. lktlabs.commedchemexpress.comscispace.com This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis. nih.govnih.gov

In vitro studies have shown that 10-deacetyltaxol is as active as paclitaxel in promoting the assembly of microtubules. ncats.io However, this equivalent in vitro activity does not always translate to the same level of cytotoxicity.

Cytotoxicity:

Despite its comparable ability to stabilize microtubules in vitro, 10-deacetyltaxol is generally found to be less cytotoxic than paclitaxel. ncats.io One study reported that 10-deacetyltaxol is only about 30% as cytotoxic as paclitaxel. ncats.io The order of potency after a one-hour exposure in human glioblastoma and neuroblastoma cell lines was determined to be paclitaxel, followed by 10-deacetyltaxol, and then cephalomannine. ncats.io

Structural and Functional Differences:

The structural differences between these taxanes account for their varying potencies. Docetaxel differs from paclitaxel at two key positions: it has a hydroxyl group at carbon 10 (similar to 10-deacetyltaxol) and a tert-butyl carbamate (B1207046) ester on the phenylpropionate side chain instead of a benzamide (B126) group. wikipedia.org The modification at carbon 10 makes docetaxel more water-soluble than paclitaxel. wikipedia.org

Docetaxel has been shown to have a higher affinity for tubulin compared to paclitaxel and is a more potent inducer of bcl-2 phosphorylation, an event linked to apoptosis. nih.gov Some studies suggest that microtubules formed in the presence of docetaxel are larger than those formed with paclitaxel, which may contribute to its enhanced cytotoxic efficacy. wikipedia.org

The following interactive data table summarizes the key comparative aspects of these taxanes:

Feature10-DeacetyltaxolPaclitaxelDocetaxel
Primary Mechanism Microtubule Stabilization lktlabs.commedchemexpress.comMicrotubule Stabilization scispace.commedchemexpress.comMicrotubule Stabilization wikipedia.orgnih.gov
In Vitro Microtubule Assembly 100% as active as paclitaxel ncats.ioStandard for comparisonHigher affinity for tubulin than paclitaxel nih.gov
Relative Cytotoxicity ~30% as cytotoxic as paclitaxel ncats.ioStandard for comparisonGenerally more potent than paclitaxel wikipedia.orgresearchgate.net
Key Structural Difference from Paclitaxel Lacks acetyl group at C-10 medchemexpress.comncats.io-Hydroxyl at C-10 and tert-butyl carbamate side chain wikipedia.org
Water Solubility -Low researchgate.netMore water-soluble than paclitaxel wikipedia.org
Bcl-2 Phosphorylation -Induces phosphorylationMore potent inducer than paclitaxel nih.gov

These comparative studies highlight that while the fundamental mechanism of microtubule stabilization is conserved among these taxanes, subtle structural modifications can significantly impact their biological activity, including their cytotoxic potency and interactions with cellular pathways.

Advanced Analytical Methodologies for Deacetyltaxol C Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are fundamental for the isolation and quantification of Deacetyltaxol C, 10-(RG) from complex matrices such as plant extracts or biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is the cornerstone for the analysis of taxanes due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of paclitaxel (B517696) and its analogues, including 10-deacetyltaxol (B21601). The separation is typically achieved on C18 columns, although other stationary phases like C8 and phenyl columns have also been employed.

The mobile phase composition is a critical parameter for achieving optimal separation of closely related taxanes. A mixture of acetonitrile (B52724) and water is a common mobile phase, often with the addition of methanol (B129727) or other organic modifiers to fine-tune the separation. Gradient elution is frequently used to resolve complex mixtures of taxanes with varying polarities. Detection is most commonly performed using a UV detector, typically at a wavelength of 227 nm, where taxanes exhibit strong absorbance.

Several studies have reported the successful separation of 10-deacetyltaxol from other taxanes like paclitaxel, cephalomannine, and baccatin (B15129273) III using RP-HPLC. For instance, a method utilizing a C18 column with a water/acetonitrile/methanol gradient mobile phase has been shown to achieve baseline separation of paclitaxel and its related compounds, including 10-deacetylpaclitaxel, within a short analysis time.

Gas Chromatography–Mass Spectrometry (GC–MS):

While less common than HPLC for taxane (B156437) analysis due to the low volatility and thermal lability of these compounds, GC-MS can be employed after appropriate derivatization. Derivatization, such as silylation, is necessary to increase the volatility of the taxanes, allowing them to be analyzed by GC. GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, providing both retention time and mass spectral data for compound identification and quantification. This technique has been used to identify metabolic changes in cancer cells treated with paclitaxel, demonstrating its utility in metabolomics studies.

Interactive Data Table: Exemplary HPLC Conditions for Taxane Analysis

ParameterCondition 1Condition 2Condition 3
Column Kinetex C18 (100 x 3 mm, 2.6 µm)Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)C18 (4.6 × 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water GradientMethanol/Water (70:30 v/v)
Flow Rate 0.4 mL/min (example)1.2 mL/min1.0 mL/min
Detection UV at 227 nmUV at 227 nmUV at 227 nm
Temperature Ambient (example)40°CAmbient (example)

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural characterization of Deacetyltaxol C, 10-(RG). Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information regarding the connectivity, chemical environment of atoms, molecular weight, and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the complete structural assignment of complex organic molecules like taxanes. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the carbon skeleton and the precise location of functional groups.

¹H NMR spectra provide information about the chemical environment and connectivity of protons in the molecule. For 10-deacetyltaxol, the absence of the characteristic acetyl methyl signal and the upfield shift of the H-10 proton signal are key diagnostic features. The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, confirming the molecular framework. Detailed NMR data for paclitaxel and its derivatives, including 7-epi-10-deacetyltaxol (B27621), have been published, serving as valuable references for the structural confirmation of new analogues.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation method (LC-MS or GC-MS), it allows for the identification and quantification of compounds in complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of taxanes, as it typically produces the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of 10-deacetylpaclitaxel shows a characteristic

Emerging Research Directions and Future Perspectives in Deacetyltaxol C Studies

Rational Design and Synthesis of Novel Deacetyltaxane Scaffolds with Tailored Molecular Interactions

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry. This approach is being increasingly applied to the development of new deacetyltaxane scaffolds. The core principle involves using structural information from biological targets to design molecules that exhibit high potency and selectivity. nih.gov Strategies often focus on mimicking pivotal secondary structural motifs of proteins, such as α-helices and β-turns, which are critical for protein-protein interactions (PPIs). rsc.org By creating deacetyltaxane analogues that can modulate these interactions, researchers aim to develop compounds with novel mechanisms of action.

The process begins with computational modeling and structural studies, such as X-ray crystallography and NMR, to elucidate the structure-activity relationship (SAR) of existing taxanes. nih.gov This allows for the identification of key pharmacophores and interaction points. Based on this understanding, novel scaffolds can be designed and synthesized. For instance, researchers have successfully designed new inhibitors by using in silico simulations to predict interactions with target enzymes. nih.gov This design strategy offers a transformative approach to developing small-molecule modulators with broad therapeutic potential. rsc.org

Application of Advanced Computational and Modeling Approaches for Mechanism Prediction and Drug Design

Advanced computational and modeling techniques are indispensable tools in modern drug discovery and development. nih.gov These approaches provide molecular-level insights into drug-carrier interactions, cellular uptake, and release rates, which are often challenging to investigate through experimental means alone. srce.hr In the context of deacetyltaxanes, computational modeling is used to predict the miscibility of active pharmaceutical ingredients within polymeric carriers, a crucial factor for effective drug loading in nanoparticle-based delivery systems. srce.hr

A significant application of these methods is in understanding enzyme mechanisms. nih.gov For example, to improve the catalytic efficiency of enzymes involved in the Taxol biosynthetic pathway, a 3D structural model of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) was created. nih.gov This model, based on the structure of a similar enzyme, helped to explore the relationship between the enzyme's structure and its function, paving the way for mutagenesis studies to enhance its activity. nih.gov Molecular dynamics simulations and quantum mechanical calculations are used to characterize reaction pathways, transition states, and substrate selectivity, providing a deeper understanding of the enzymatic processes involved in deacetyltaxane biosynthesis. nih.govresearchgate.net

Bioprocess Optimization and Engineering for Sustainable Production of Deacetyltaxanes as Research Tools

The production of taxanes and their precursors through traditional methods is often inefficient and costly. frontiersin.org Bioprocess engineering offers a sustainable alternative by using microbial cell factories to produce these valuable compounds from renewable feedstocks. frontiersin.org A key focus is the optimization of process conditions to maximize productivity and yield. This involves a multidisciplinary approach that combines biology, engineering, and data science. alliedacademies.org

Significant progress has been made in engineering Saccharomyces cerevisiae (yeast) for the production of Taxol precursors. nih.gov Researchers have applied an interdisciplinary strategy to construct and optimize the early stages of the biosynthetic pathway in yeast. nih.govscispace.com Through high-throughput microscale optimization and careful control of critical parameters like pH, significant improvements in the titer of oxygenated taxanes have been achieved. nih.govscispace.com This work provides a foundation for developing robust integrated bioprocess control systems for the large-scale, sustainable production of deacetyltaxanes. nih.gov

ScaleTotal Oxygenated Taxane (B156437) TiterNotes
Microscale39.0 ± 5.7 mg/LHigh-throughput optimization. nih.gov
1L Bioreactor78 mg/L2.7-fold improvement with pH control. nih.govscispace.com
1L Bioreactor19.2 mg/LPotential taxadien-5α-ol isomer titer. nih.gov
1L Bioreactor3.7 mg/LFinal titer for taxadien-5α-yl-acetate. nih.gov

Integration of Omics Technologies in Biosynthesis and Mechanism Research

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, high-throughput approach to studying biological systems. proventainternational.comworldscholarsreview.org These technologies are revolutionizing the discovery of plant biosynthetic pathways and the elucidation of their genetic regulation. nih.gov The integration of multiple omics datasets helps to connect genotype to phenotype, accelerating our understanding of complex biological systems. frontiersin.org

In taxane research, omics approaches are crucial for identifying the genes and enzymes involved in the complex biosynthetic pathway. nih.gov For instance, transcriptomics, which studies the complete set of RNA transcripts, has been successfully used to identify new members of biosynthetic pathways based on gene co-expression. nih.govfrontiersin.org A recent landmark study utilized single-nucleus RNA sequencing to analyze the gene expression of thousands of individual yew tree cells. bioengineer.org This transcriptomic approach led to the identification of eight new enzymes vital for the Taxol biosynthetic pathway, expanding the number of known genes from twelve to twenty-two. bioengineer.org This demonstrates the power of omics technologies to uncover previously unknown steps in the biosynthesis of deacetyltaxanes, providing new targets for metabolic engineering and bioprocess optimization. nih.govfrontiersin.org

Q & A

Q. How can researchers determine the structural identity of DEACETYLTAXOL C, 10-(RG) in a novel plant extract?

Methodological Answer: To confirm the presence of DEACETYLTAXOL C (CAS# [78432-77-6], C45H49NO13), combine chromatographic separation (e.g., reverse-phase HPLC) with spectroscopic techniques. Use nuclear magnetic resonance (NMR) to analyze proton and carbon environments, focusing on characteristic signals for the 10-deacetyl group and taxane core. Cross-reference with high-resolution mass spectrometry (HR-MS) to verify the molecular ion peak at m/z 811.87 . For validation, compare retention times and spectral data with authenticated reference standards stored at -20°C .

Q. What isolation protocols are optimal for DEACETYLTAXOL C, 10-(RG) from yew tree sources?

Methodological Answer: Begin with solvent extraction (e.g., methanol:water 80:20) of yew bark or needles. Fractionate the crude extract via flash chromatography using a C18 column and gradient elution (acetonitrile/water). Monitor fractions via thin-layer chromatography (TLC) with UV detection at 254 nm. Confirm target compound purity using analytical HPLC (≥95% purity for Research Grade (RG) materials) . Store isolated compounds at -20°C to prevent degradation .

Q. How should researchers quantify DEACETYLTAXOL C, 10-(RG) in biological matrices?

Methodological Answer: Develop a validated LC-MS/MS protocol:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents.
  • Chromatography: Optimize a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) on a UPLC column.
  • Detection: Employ multiple reaction monitoring (MRM) for m/z 811.87 → product ions (e.g., 327.1, 509.2). Validate linearity (1–100 ng/mL), precision (RSD <10%), and recovery rates (>85%) . Include internal standards (e.g., deuterated analogs) for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for DEACETYLTAXOL C, 10-(RG) across cancer cell lines?

Methodological Answer: Address discrepancies by standardizing assay conditions:

  • Cell Line Variability: Test across multiple lines (e.g., MCF-7, A549, HeLa) with matched passage numbers and culture media.
  • Dose-Response Analysis: Use 8-point dose curves (1 nM–100 µM) to calculate IC50 values. Normalize data to positive controls (e.g., paclitaxel).
  • Mechanistic Studies: Perform flow cytometry (apoptosis via Annexin V/PI) and Western blotting (Bcl-2, caspase-3) to correlate cytotoxicity with molecular pathways . Report assay conditions (e.g., incubation time, serum concentration) to enhance reproducibility .

Q. What experimental designs are suitable for studying DEACETYLTAXOL C, 10-(RG)’s stability under varying pH and temperature?

Methodological Answer: Design a stability study with controlled variables:

  • pH Range: Prepare buffers (pH 2–9) and incubate DEACETYLTAXOL C at 37°C.
  • Temperature: Test degradation kinetics at -20°C (storage), 4°C, and 25°C.
  • Analytical Endpoints: Quantify degradation products via LC-MS and identify structural modifications (e.g., oxidation, hydrolysis) using tandem MS . Model degradation rates with Arrhenius equations to predict shelf-life .

Q. How can researchers investigate the synergistic effects of DEACETYLTAXOL C, 10-(RG) with other taxanes?

Methodological Answer: Use combinatorial screening:

  • Drug Ratios: Test fixed-ratio combinations (e.g., 1:1, 1:3, 3:1) with paclitaxel or docetaxel.
  • Synergy Analysis: Calculate combination indices (CI) via the Chou-Talalay method. A CI <1 indicates synergy.
  • Mechanistic Validation: Assess tubulin polymerization dynamics (fluorescence-based assays) and mitotic arrest (confocal microscopy) to confirm enhanced microtubule stabilization . Publish raw data tables for cross-study comparisons .

Q. What strategies can resolve spectral overlaps in characterizing DEACETYLTAXOL C, 10-(RG) derivatives?

Methodological Answer: For structurally similar analogs (e.g., 10-Deacetylcephalomannine, CAS# [76429-85-1]):

  • 2D-NMR: Utilize HSQC and HMBC to assign quaternary carbons and long-range couplings.
  • X-ray Crystallography: If crystals are obtainable, resolve absolute configurations.
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values . Document spectral differences in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.